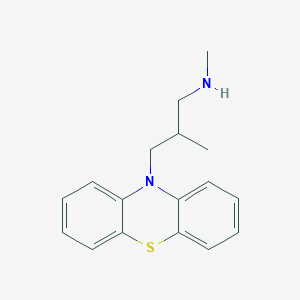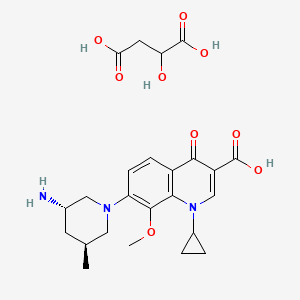
N-Mal-N-bis(PEG2-NHS ester)
説明
N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS esters . The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of N-Mal-N-bis(PEG2-NHS ester) involves the use of maleimide NHS esters . These esters can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
N-Mal-N-bis(PEG2-NHS ester) has a molecular formula of C29H38N4O15 and a molecular weight of 682.6 g/mol . It contains a maleimide group and two NHS ester groups .Chemical Reactions Analysis
The NHS esters in N-Mal-N-bis(PEG2-NHS ester) can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
N-Mal-N-bis(PEG2-NHS ester) has a molecular weight of 682.6 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .科学的研究の応用
Protein Labeling
N-Mal-N-bis(PEG2-NHS ester) is an maleimide NHS ester. The NHS esters can be used to label the primary amines (-NH2) of proteins . This allows for the visualization and tracking of proteins in various biological and biochemical research applications.
Oligonucleotide Labeling
Similarly, N-Mal-N-bis(PEG2-NHS ester) can also be used to label amine-modified oligonucleotides . This is particularly useful in genetic research and diagnostics, where labeled oligonucleotides can be used as probes in techniques such as fluorescence in situ hybridization (FISH).
Bioconjugation
The maleimide group of N-Mal-N-bis(PEG2-NHS ester) will react with a thiol group to form a covalent bond . This property is exploited in bioconjugation, where it can be used to connect biomolecules with a thiol, such as antibodies or peptides, to other entities for various purposes, including drug delivery and imaging.
Antibody-Drug Conjugates (ADCs)
In the field of therapeutic research, N-Mal-N-bis(PEG2-NHS ester) can be used in the creation of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs directly to cancer cells via specific antibodies, thereby reducing the systemic toxicity of the drugs.
Peptide Modification
N-Mal-N-bis(PEG2-NHS ester) can also be used to modify peptides . The modification of peptides can enhance their stability, bioavailability, and efficacy, making this an important technique in therapeutic peptide development.
Creation of Stable, Irreversible Amide Bonds
The NHS ester group of N-Mal-N-bis(PEG2-NHS ester) can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This property is widely used in bioconjugation and peptide synthesis.
作用機序
Target of Action
N-Mal-N-bis(PEG2-NHS ester) is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including cellular signaling, gene expression, and enzymatic reactions.
Mode of Action
The compound interacts with its targets through a two-step process. First, the NHS esters of N-Mal-N-bis(PEG2-NHS ester) label the primary amines (-NH2) of proteins and other amine-containing molecules . Then, the maleimide group reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively tagging the target molecule for further interactions or modifications.
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG2-NHS ester) are primarily related to protein degradation. As a PROTAC linker, the compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of this process can vary widely depending on the specific target protein being degraded, potentially influencing a broad range of cellular functions.
Pharmacokinetics
The compound is soluble in dmso, dcm, and dmf , which suggests it may have good bioavailability
Result of Action
The primary result of N-Mal-N-bis(PEG2-NHS ester)'s action is the selective degradation of target proteins . By labeling these proteins and directing them towards the ubiquitin-proteasome system, the compound can influence cellular processes in a highly specific manner. The exact molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action, efficacy, and stability of N-Mal-N-bis(PEG2-NHS ester) can be influenced by various environmental factors. For instance, the compound’s reactivity towards thiols is pH-dependent, with optimal activity occurring between pH 6.5 and 7.5 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSJZLGALHIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)











